N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide
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Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H17F3N2O3S and its molecular weight is 398.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- The compound undergoes facile condensation with aromatic aldehydes to afford corresponding derivatives, which have shown promising antibacterial activities, warranting further exploration as potential antimicrobials (Patel & Dhameliya, 2010).
Heterocyclic Nonionic X-ray Contrast Agents
- Syntheses of 2,4,6-triiodo-1,3-benzenedicarboxamide analogs linked to N atom of a 4-(hydroxymethyl)-oxazolidin-2-one moiety, of interest as X-ray diagnostic agents, have been described (Pillai et al., 1994).
Histone Deacetylase Inhibitor
- The compound MGCD0103, a derivative of this chemical structure, is a small molecule histone deacetylase (HDAC) inhibitor with potential as an anticancer drug (Zhou et al., 2008).
Antiavian Influenza Virus Activity
- Novel benzamide-based 5-aminopyrazoles and their corresponding derivatives were synthesized and tested for anti-influenza A virus (subtype H5N1) activity, showing significant antiviral activities (Hebishy et al., 2020).
Synthesis of Fluorobenzamides
- Synthesis of new 5-arylidene derivatives containing a fluorine atom, which have been tested for antimicrobial activity, demonstrating that the presence of fluorine atom is essential for enhancing this activity (Desai et al., 2013).
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c1-12-7-8-13(23-9-4-10-27(23,25)26)11-16(12)22-17(24)14-5-2-3-6-15(14)18(19,20)21/h2-3,5-8,11H,4,9-10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMMQMQVNVKDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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